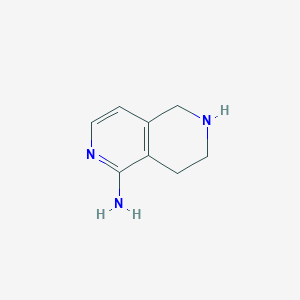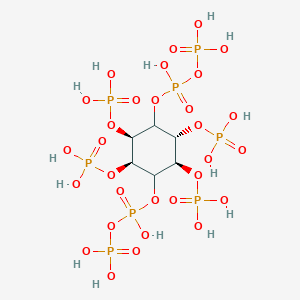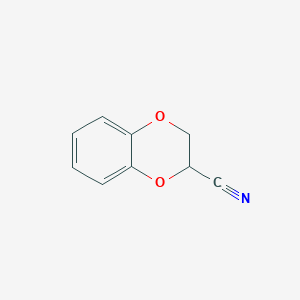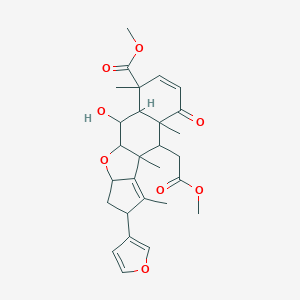
Deacetylnimbin
Overview
Description
Deacetylnimbin is a limonoid compound isolated from the neem tree (Azadirachta indica). It is a derivative of nimbin, where the acetyloxy group at position 6 is replaced by a hydroxy group . This compound is known for its various biological activities, including antifeedant, insect growth-regulating, and antifungal properties .
Mechanism of Action
Target of Action
Deacetylnimbin, also known as 6-Deacetylnimbin, is a limonoid isolated from the neem tree, Azadirachta indica . It primarily targets insects such as Spodoptera litura, Pericallia ricini, and Oxya fuscovittata . It acts as an insect growth regulator and antifeedant , deterring feeding and causing delays in molting, leading to larval and pupal mortalities .
Mode of Action
This compound interacts with its targets by inhibiting their feeding and growth . It causes delays in molting by increasing the larval duration, leading to larval and pupal mortalities . The compound also decreases pupal weights in the targeted insects .
Biochemical Pathways
It is known that the compound is a limonoid, a class of highly oxygenated terpenoids . Limonoids are known to interfere with insect growth and development, suggesting that this compound may affect similar pathways .
Pharmacokinetics
It is known that the compound is a plant metabolite , suggesting that it may be metabolized and excreted by the plant itself.
Result of Action
The primary result of this compound’s action is the inhibition of insect growth and feeding . This leads to increased larval duration, larval and pupal mortalities, and decreased pupal weights . These effects can significantly impact the survival and reproduction of the targeted insects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s insecticidal activity may vary depending on the insect species and their specific physiological and biochemical characteristics . Additionally, environmental conditions such as temperature and humidity could potentially affect the stability and efficacy of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deacetylnimbin can be synthesized through a series of chemical reactions involving the neem tree extracts. The primary method involves the isolation of nimbin from neem oil, followed by deacetylation to produce this compound . The process typically includes:
Isolation of Nimbin: Nimbin is isolated from neem oil using preparative high-performance liquid chromatography (HPLC).
Deacetylation: The isolated nimbin undergoes deacetylation, where the acetyloxy group is replaced by a hydroxy group.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of neem oil, followed by purification and chemical modification processes. The use of advanced chromatographic techniques ensures the purity and yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Deacetylnimbin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substituting Agents: Various organic and inorganic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Deacetylnimbin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other limonoid compounds.
Biology: Studied for its antifeedant and insect growth-regulating properties.
Medicine: Investigated for its potential anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of eco-friendly pesticides and agrochemicals.
Comparison with Similar Compounds
Deacetylnimbin is unique compared to other similar compounds due to its specific biological activities. Similar compounds include:
Nimbin: The parent compound with an acetyloxy group at position 6.
Azadiradione: Another limonoid with similar insecticidal properties.
Salannin: Known for its antifeedant and insect growth-regulating activities.
Epoxyazadiradione: Exhibits antifungal and insecticidal properties.
This compound stands out due to its specific molecular structure and the unique combination of biological activities it exhibits .
Properties
IUPAC Name |
methyl 13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8/c1-14-16(15-8-10-35-13-15)11-17-21(14)28(4)18(12-20(30)33-5)27(3)19(29)7-9-26(2,25(32)34-6)23(27)22(31)24(28)36-17/h7-10,13,16-18,22-24,31H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBHKOAPXBDFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4O)C(C=CC5=O)(C)C(=O)OC)C)CC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940038 | |
| Record name | Methyl 2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18609-16-0 | |
| Record name | Nimbic acid, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018609160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(furan-3-yl)-5-hydroxy-10-(2-methoxy-2-oxoethyl)-1,6,9a,10a-tetramethyl-9-oxo-3,3a,4a,5,5a,6,9,9a,10,10a-decahydro-2H-cyclopenta[b]naphtho[2,3-d]furan-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)


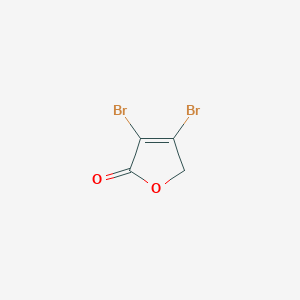
![(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B119100.png)
![3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B119101.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B119105.png)

